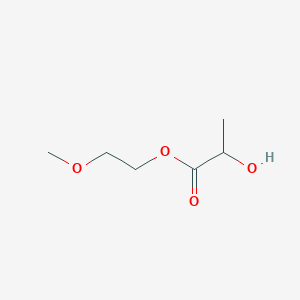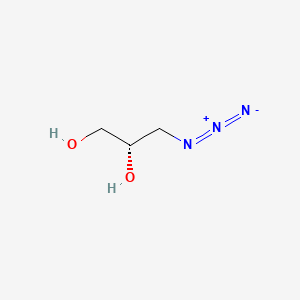
Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analogue. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar with hydrogen atoms, and the attachment of a 4-nitro-1H-imidazol-1-yl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multiple steps. The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This can be achieved through the use of reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)
Major Products
Reduction: 2’,3’-dideoxy-3’-(4-amino-1H-imidazol-1-yl)uridine
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. The 4-nitro-1H-imidazol-1-yl group can form hydrogen bonds with nucleic acid bases, interfering with the normal base-pairing process. This results in the inhibition of DNA and RNA polymerases, ultimately leading to the suppression of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-nitro-1H-imidazol-1-yl group, making it less effective in certain biological applications.
2’,3’-Dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)uridine: Similar structure but with a methyl group at the 2-position of the imidazole ring, which can alter its biological activity.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 4-nitro-1H-imidazol-1-yl group, which enhances its ability to interfere with nucleic acid synthesis. This makes it a valuable compound in antiviral and anticancer research .
Properties
CAS No. |
132149-48-5 |
|---|---|
Molecular Formula |
C12H13N5O6 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O6/c18-5-8-7(15-4-9(13-6-15)17(21)22)3-11(23-8)16-2-1-10(19)14-12(16)20/h1-2,4,6-8,11,18H,3,5H2,(H,14,19,20)/t7-,8+,11+/m0/s1 |
InChI Key |
UBGVCWZNNLRDRR-VAOFZXAKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




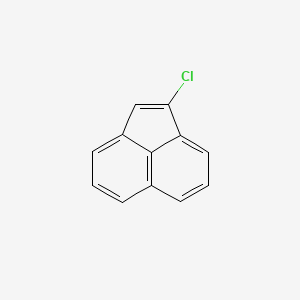
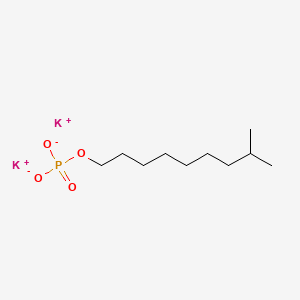
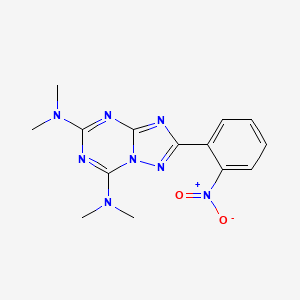
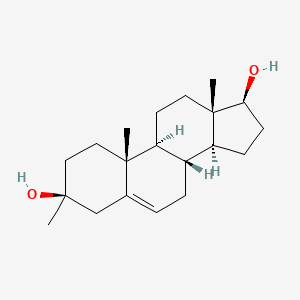
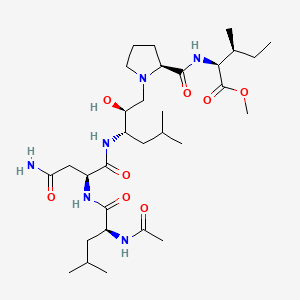
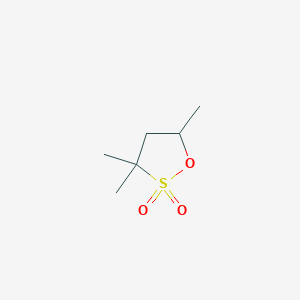
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)



